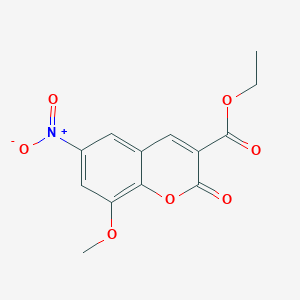

Ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

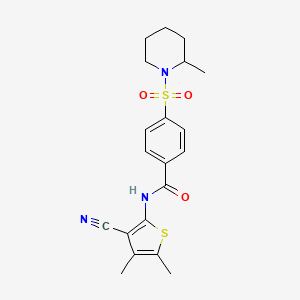

Ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate is a chemical compound with the molecular formula C13H11NO7 . It is a derivative of chromene, a class of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:InChI=1S/C13H11NO7/c1-3-17-12(14)9-7-8-5-4-6-10(16-2)11(8)18-13(9)15/h4-7H,3H2,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.23 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 248.06847348 g/mol .Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

Synthetic studies have explored the reactions and applications of ethyl α,β-unsaturated β-nitrocarboxylates, highlighting their potential in creating complex molecular structures. For instance, ethyl α-hydroxy-β-nitrocarboxylates, obtained through reactions with fuming nitric acid or nitroparafins with ethyl glyoxylate, can be converted into α,β-unsaturated β-nitrocarboxylates by treatment with acetic anhydride and bases. These compounds serve as key intermediates for further chemical transformations, demonstrating the versatility of nitrocarboxylates in synthetic organic chemistry (Shin, Yonezawa, Narukawa, Nanjo, & Yoshimura, 1972).

Material Science and Polymer Research

In material science, nitroxide radicals and their polymer derivatives, such as poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate) (PTMA), have been characterized as a new class of cathode-active materials for lithium batteries. PTMA showcases stability at ambient conditions, tunable solubility and processability, and can undergo thermal runaway without any odor and ash. The reversible and rapid redox behavior of these nitroxide radicals enables high power-rate performance in battery applications, marking a significant advancement in the field of organic electronics and energy storage solutions (Nishide, Iwasa, Pu, Suga, Nakahara, & Satoh, 2004).

Spectroscopic Studies and Solvent Effects

Research has also delved into the spectroscopic properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (8EMOHCC), focusing on its absorption and fluorescence spectra in various solvents. Studies reveal that 8EMOHCC exhibits solvatochromic shifts, specifically bathochromic (red) shifts, in its absorption and fluorescence spectra depending on the polarity of the solvent. Such findings underscore the molecule's sensitivity to the solvent environment, which is crucial for understanding its behavior in different chemical contexts and potential applications in sensing and molecular electronics (Patil, Koppal, Melavanki, & Patil, 2018).

Propriétés

IUPAC Name |

ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO7/c1-3-20-12(15)9-5-7-4-8(14(17)18)6-10(19-2)11(7)21-13(9)16/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYMYDHPGNVKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)